Cas no 94139-17-0 (Sucrose tetramyristate)
Sucrose tetramyristate structure
Product Name:Sucrose tetramyristate
CAS No:94139-17-0
MF:C68H126O15
MW:1183.71906423569
CID:816707
PubChem ID:44146457
Update Time:2025-04-19
Sucrose tetramyristate Chemical and Physical Properties
Names and Identifiers
-
- Sucrose tetramyristate
- [(2R,3R,4S,5S)-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate
- 94139-17-0
- EINECS 303-033-1
- DTXSID80240801
-
- Inchi: 1S/C68H126O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-58(70)77-54-57-65(80-60(72)51-47-43-39-35-31-27-23-19-15-11-7-3)66(81-61(73)52-48-44-40-36-32-28-24-20-16-12-8-4)68(82-57,83-67-64(76)63(75)62(74)56(53-69)79-67)55-78-59(71)50-46-42-38-34-30-26-22-18-14-10-6-2/h56-57,62-67,69,74-76H,5-55H2,1-4H3/t56-,57-,62-,63+,64-,65-,66+,67-,68+/m1/s1
- InChI Key: CJGVTIKLCFYWDK-USTMQPAESA-N
- SMILES: O1[C@H](COC(CCCCCCCCCCCCC)=O)[C@H]([C@@H]([C@]1(COC(CCCCCCCCCCCCC)=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC(CCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 1182.91
- Monoisotopic Mass: 1182.91
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 83
- Rotatable Bond Count: 61
- Complexity: 1570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 214A^2
- XLogP3: 22.3
Experimental Properties
- Density: 1.06
- Boiling Point: 1026°Cat760mmHg
- Flash Point: 251.5°C
- Refractive Index: 1.508
Sucrose tetramyristate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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